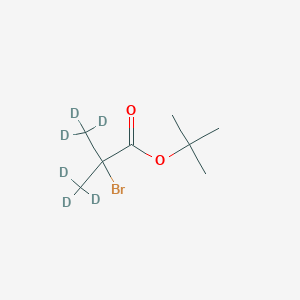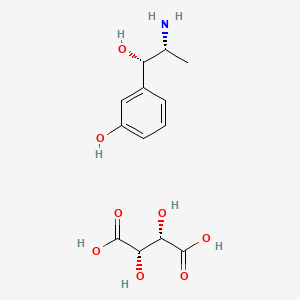
Metaraminol Bitartrate Enantiomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metaraminol Bitartrate Enantiomer is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine. This compound is known for its ability to increase both systolic and diastolic blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metaraminol Bitartrate Enantiomer can be synthesized through various chemical reactions. One common method involves the reaction of metaraminol with tartaric acid to form the bitartrate salt. The reaction typically requires precise control of temperature and pH to ensure the formation of the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) for enantiomeric separation. Freeze-drying and rotary evaporation are commonly used for pretreatment .
Analyse Des Réactions Chimiques
Types of Reactions
Metaraminol Bitartrate Enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of metaraminol, which can be used for different therapeutic applications .
Applications De Recherche Scientifique
Metaraminol Bitartrate Enantiomer has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay validation.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Primarily used in the treatment of hypotension and as an adjunct in various surgical procedures.
Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.
Mécanisme D'action
Metaraminol Bitartrate Enantiomer acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to an increase in systemic blood pressure. The compound also displaces norepinephrine from neuronal vesicles, enhancing its vasopressor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: Similar in structure and function, used as a nasal decongestant and appetite suppressant.
Ephedrine: Another sympathomimetic amine with similar vasoconstrictive properties.
Oxilofrine: Used for its stimulant and vasoconstrictive effects.
Uniqueness
Metaraminol Bitartrate Enantiomer is unique due to its specific enantiomeric form, which provides targeted therapeutic effects with reduced side effects compared to its racemic mixture .
Propriétés
Formule moléculaire |
C13H19NO8 |
|---|---|
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m10/s1 |
Clé InChI |
VENXSELNXQXCNT-BREQOKMYSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


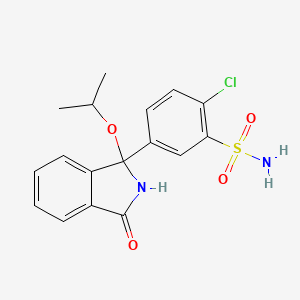
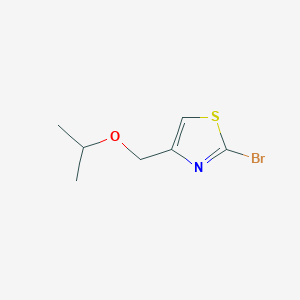
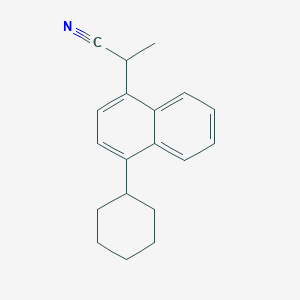
![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)

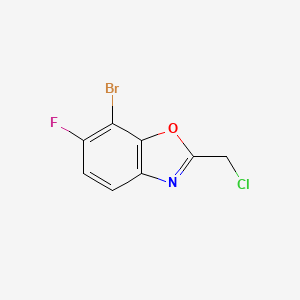
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)
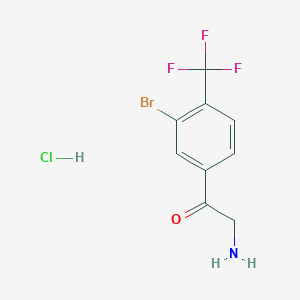

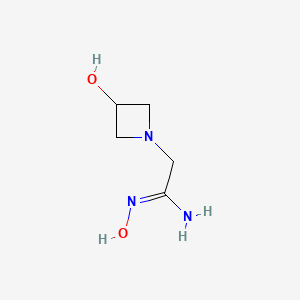

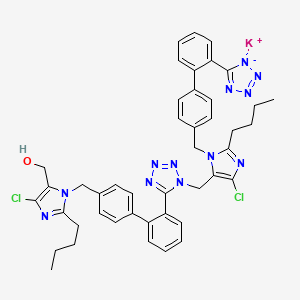
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
